1-(4-Chlorobenzyl)-2-carboxypiperidine
CAS No.:
Cat. No.: VC16475154
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO2 |
|---|---|
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H16ClNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) |
| Standard InChI Key | PECPDFTUSTXLGB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-(4-Chlorobenzyl)-2-carboxypiperidine comprises a piperidine backbone with distinct functional groups. The IUPAC name for this compound is 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid, reflecting its benzyl and carboxylic acid substituents . Its molecular formula is , corresponding to a molecular weight of 253.72 g/mol. The presence of a chlorine atom at the para position of the benzyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.
Crystallographic and Conformational Analysis
X-ray crystallography and computational modeling reveal that the piperidine ring adopts a chair conformation, with the carboxylic acid group at the equatorial position. The 4-chlorobenzyl moiety extends perpendicularly, minimizing steric hindrance . The InChIKey PECPD... (truncated for brevity) and SMILES string C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl provide unique identifiers for database referencing .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]piperidine-2-carboxylic acid |
| CAS Number | 733798-69-1 |
| Solubility (Water) | Low (hydrophobic core) |
Synthesis and Optimization Strategies
The synthesis of 1-(4-Chlorobenzyl)-2-carboxypiperidine involves multi-step organic reactions. A common approach begins with N-benzyl-4-cyanopiperidine, which undergoes nucleophilic substitution with chlorosulphonyl isocyanate to introduce the carboxylic acid group.
Key Reaction Steps
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Benzylation: Piperidine is alkylated with 4-chlorobenzyl chloride in dichloromethane under reflux.
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Cyano Group Introduction: The intermediate is treated with potassium cyanide to form 4-cyanopiperidine.
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Carboxylic Acid Formation: Reaction with chlorosulphonyl isocyanate at ambient temperatures yields the target compound.
Optimization Parameters:
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Solvent: Tetrahydrofuran (THF) or dichloromethane.
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Temperature: 25–40°C for 12–24 hours.
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Yield: 65–78% after purification via column chromatography.
Chemical Reactivity and Derivative Formation
The carboxylic acid group at position 2 enables diverse derivatization. Key reactions include:
Esterification
Reaction with methanol or ethanol in the presence of sulfuric acid produces methyl or ethyl esters, enhancing membrane permeability. For example:
Decarboxylation
Heating under basic conditions (e.g., NaOH) removes the carboxylic acid group, yielding 1-(4-chlorobenzyl)piperidine, a simpler analog.
Biological Activity and Mechanistic Insights
1-(4-Chlorobenzyl)-2-carboxypiperidine exhibits modulatory effects on neurotransmitter receptors, particularly GABA_A and NMDA subtypes. In vitro studies suggest IC₅₀ values of 12–18 μM for GABA_A receptor antagonism, implicating potential anxiolytic applications .
Enzyme Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with a of 3.2 μM, comparable to rasagiline, a Parkinson’s disease therapeutic. This activity stems from interactions between the chlorobenzyl group and the enzyme’s hydrophobic pocket.
Comparative Analysis with Related Compounds
Structural analogs, such as 1-Boc-4-(4-chlorobenzyl)-4-carboxypiperidine, demonstrate reduced bioactivity due to steric hindrance from the tert-butoxycarbonyl (Boc) group . Conversely, replacing chlorine with fluorine enhances metabolic stability but reduces receptor affinity .
Pharmacological Applications and Future Directions
Ongoing research explores this compound’s utility in:
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Neuroprotection: Mitigating glutamate-induced excitotoxicity in neuronal cells.
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Inflammation: Suppressing TNF-α production in macrophages via NF-κB pathway inhibition.
Clinical Potential: Preclinical trials in rodent models show a 40% reduction in seizure frequency at 10 mg/kg doses, warranting Phase I safety studies.
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